![molecular formula C24H27N3O5 B2743703 N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-70-8](/img/structure/B2743703.png)
N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
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Description
N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research
This compound has been identified as a potential precursor for the synthesis of various biologically active molecules. Its structure is related to that of natural alkaloids, which are known to exhibit a range of pharmacological effects. For instance, derivatives of this compound could be explored for their opioid receptor binding activity, which might be beneficial in treating neurological disorders such as Alzheimer’s and Parkinson’s disease .
Cancer Therapeutics
The structural complexity of this compound makes it a candidate for anticancer drug design. Its analogs have been studied for their antiproliferative activity against various cancer cell lines. By modifying the compound’s structure, researchers can evaluate its efficacy in inducing cell cycle arrest and apoptosis in cancer cells .
Neuroprotective Agents
Due to its structural similarity to compounds that have shown neuroprotective properties, this compound could be used in the development of treatments for brain disorders where neuroinflammation is a key factor in the disease’s pathogenesis .
Molecular Diversity Studies
The compound serves as a starting material for creating a diverse array of molecules with potential biological activities. It can be used to synthesize novel heterocyclic compounds, which are then screened for various biological activities, including antitumor properties .
Chemical Synthesis and Catalysis
In chemical synthesis, this compound can act as an intermediate for the preparation of complex molecules. Its derivatives can be used to catalyze various chemical reactions, potentially leading to the discovery of new synthetic pathways .
Biological Marker Development
The compound’s unique structure allows it to be used as a marker or probe in biological systems. It can help in tracking the presence or concentration of specific enzymes or receptors within biological samples .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-19-7-5-15(12-20(19)32-2)9-10-25-23(29)24(30)26-18-13-16-4-3-11-27-21(28)8-6-17(14-18)22(16)27/h5,7,12-14H,3-4,6,8-11H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFCYTHUEQMBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide |
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